1-(Benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene
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Overview
Description
1-(Benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzyloxy group, a bromine atom, a methoxy group, and a nitroethyl group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol (CH3OH) and a strong base like sodium hydride (NaH).
Benzyloxylation: The benzyloxy group is added through a Williamson ether synthesis, where benzyl chloride (C6H5CH2Cl) reacts with the phenol derivative in the presence of a base like potassium carbonate (K2CO3).
Nitration: The nitroethyl group is introduced through nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-bromo-2-methoxy-5-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
1-(Ben
Properties
CAS No. |
918896-59-0 |
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Molecular Formula |
C16H16BrNO4 |
Molecular Weight |
366.21 g/mol |
IUPAC Name |
1-bromo-5-methoxy-2-(2-nitroethyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H16BrNO4/c1-21-15-10-14(17)13(7-8-18(19)20)9-16(15)22-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 |
InChI Key |
CSRMBZODCPFVJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CC[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
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